molecular formula C13H18FNO B1475326 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol CAS No. 1598485-56-3

1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol

Cat. No. B1475326
CAS RN: 1598485-56-3
M. Wt: 223.29 g/mol
InChI Key: HEUWBLRZNMXLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, also known as 1-(3-Fluorobenzyl)-3-methylpiperidine, is an organic compound with a molecular formula of C11H17FN2O. It is a colorless solid that is insoluble in water and soluble in most organic solvents. It has a boiling point of 294-297°C and a melting point of 84-86°C. It is a synthetic compound that is used in various scientific and industrial applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • 18F-Labeling of Nonpeptide CCR1 Antagonist : The synthesis of a potent nonpeptide CCR1 antagonist, involving 1-(3-Fluorobenzyl)-3-methylpiperidin-4-ol, is achieved through a module-assisted two-step one-pot procedure. This process includes the reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative and sodium cyanoborohydride. The resultant product, [18F]4, shows radiochemical purity over 95%, with specific radioactivity in the range of 59–226 GBq/µmol (Mäding et al., 2006).

  • Enantioselective Synthesis for Medicinal Chemistry : The enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a valuable building block in medicinal chemistry, involves the use of a modified cinchona alkaloid catalyst. This method yields enantiopure piperidinols, which are crucial for medicinal applications (Shaw et al., 2013).

  • Asymmetric Bis(arylidene)piperidin-4-one Derivatives : The creation of asymmetric 3,5-Bis(arylidene)piperidin-4-one derivatives, which exhibit significant antitumor activity, is facilitated by Claisen-Schmidt condensation. These compounds have been characterized by NMR, FT-IR spectroscopies, and elemental analysis (Yao et al., 2018).

Biological and Pharmacological Research

  • HIV Integrase Inhibitors Studies : 19F-nuclear magnetic resonance (NMR) has been utilized to support the development of HIV integrase inhibitors. Compounds like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide demonstrate significant inhibition of HIV-integrase-catalyzed strand transfer process, indicating their potential as antiviral agents (Monteagudo et al., 2007).

  • Anticorrosive Properties of Ionic Liquids : The ionic liquid 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide demonstrates high inhibition efficiency against corrosion of mild steel in acidic environments. This finding is supported by electrochemical methods and computational descriptors, highlighting its potential as a corrosion inhibitor (Bhaskaran et al., 2019).

  • NMDA Receptor Antagonists : A benzylpiperidine analogue, including a fluorobenzyl component, has been identified as a potent chemical lead with activity at the NR1A/2B receptor. This compound demonstrates promise in neurological applications, particularly related to NMDA receptor antagonism (Kornberg et al., 2004).

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-10-8-15(6-5-13(10)16)9-11-3-2-4-12(14)7-11/h2-4,7,10,13,16H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUWBLRZNMXLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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